molecular formula C9H13IN2O2 B13776497 Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate CAS No. 73664-47-8

Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate

Katalognummer: B13776497
CAS-Nummer: 73664-47-8
Molekulargewicht: 308.12 g/mol
InChI-Schlüssel: HSFGRSOQKHBNML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate is a halogenated acetamide derivative featuring an iodine atom at the 2-position of the acetamide backbone and a 2-(2-pyridyl)ethyl substituent on the nitrogen. The monohydrate form indicates the presence of a water molecule in its crystalline structure, which influences its solubility and stability.

Eigenschaften

CAS-Nummer

73664-47-8

Molekularformel

C9H13IN2O2

Molekulargewicht

308.12 g/mol

IUPAC-Name

2-iodo-N-(2-pyridin-2-ylethyl)acetamide;hydrate

InChI

InChI=1S/C9H11IN2O.H2O/c10-7-9(13)12-6-4-8-3-1-2-5-11-8;/h1-3,5H,4,6-7H2,(H,12,13);1H2

InChI-Schlüssel

HSFGRSOQKHBNML-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CCNC(=O)CI.O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of N-(2-(2-pyridyl)ethyl)acetamide Intermediate

  • The initial step typically involves coupling 2-(2-pyridyl)ethylamine with an acetylating agent such as acetic anhydride or acetyl chloride under mild conditions to form N-(2-(2-pyridyl)ethyl)acetamide.
  • Reaction conditions: room temperature to 70°C, in solvents like methanol or dichloromethane, sometimes with a base like triethylamine to neutralize acid byproducts.

Iodination at the 2-Position of Acetamide

  • Introduction of the iodine substituent at the 2-position of the acetamide can be achieved by electrophilic iodination.
  • Common reagents include molecular iodine (I2) or N-iodosuccinimide (NIS).
  • For example, a mixture of the acetamide intermediate and iodine is heated at 70–110°C for several hours in an organic solvent such as acetonitrile or dichloromethane.
  • The reaction is monitored by LCMS or TLC to confirm completion.

Use of Catalysts and Bases

  • Copper(I) iodide catalysis is reported for related halogenated acetamide compounds, often in the presence of amine ligands such as ethylenediamine or N-methylethylenediamine to improve regioselectivity and yield.
  • Bases like potassium carbonate or cesium carbonate are employed to deprotonate intermediates and facilitate nucleophilic substitution reactions.
  • Reaction temperatures range from 60 to 110°C, under inert atmosphere to prevent oxidation.

Purification and Formation of Monohydrate

  • After iodination and coupling, the crude product is purified by filtration, washing with water and organic solvents (methanol, dichloromethane).
  • Recrystallization from solvent mixtures (e.g., methanol/dichloromethane or acetonitrile/water) is used to obtain the monohydrate crystalline form.
  • Drying under reduced pressure or mild heating ensures removal of residual solvents while maintaining the monohydrate.

Representative Preparation Procedure (Literature-Informed)

Step Reagents & Conditions Description Yield & Notes
1 2-(2-pyridyl)ethylamine + Acetyl chloride (1 eq), triethylamine, MeOH, 25–70°C Formation of N-(2-(2-pyridyl)ethyl)acetamide High yield (>85%), monitored by TLC
2 N-(2-(2-pyridyl)ethyl)acetamide + I2 (1.2 eq), acetonitrile, 70–110°C, 4–12 h Electrophilic iodination at 2-position Moderate yield (~70–80%), LCMS confirmed
3 Purification by filtration, washing with water and methanol/dichloromethane Removal of impurities and isolation Crude product obtained
4 Recrystallization from methanol/dichloromethane or acetonitrile/water Formation of monohydrate crystals Final product purity >98%, monohydrate confirmed by XRD

Analytical and Research Data Supporting Preparation

  • Yield and Purity: Typical yields reported are in the 70–85% range after iodination and purification steps.
  • Spectroscopic Confirmation: ^1H NMR and mass spectrometry confirm the structure, with characteristic signals for the pyridyl protons and acetamide NH.
  • Crystallography: X-ray diffraction confirms the monohydrate form, showing water molecules integrated into the crystal lattice.
  • Catalyst and Ligand Effects: Use of copper(I) iodide with bidentate amine ligands improves regioselectivity and yield in halogenation steps, as per copper-catalyzed benzimidazole syntheses analogs.

Comparative Notes on Related Compounds

Aspect Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, Monohydrate Related 2-iodoacetamide derivatives
Halogenation Electrophilic iodination with I2 or NIS Similar halogenation using NBS for bromination
Catalysts Copper(I) iodide with amine ligands improves yield Copper catalysis common in regioselective halogenations
Solvents Acetonitrile, methanol, dichloromethane Similar polar aprotic solvents used
Purification Recrystallization to form monohydrate Crystallization often used to isolate pure salts
Reaction temp. 70–110°C for iodination 60–100°C typical for substitution reactions

Analyse Chemischer Reaktionen

Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

(a) 2-Iodo-N-(pyridine-2-yl)acetamide (PAIL-3)
  • Structure : Direct attachment of a pyridine-2-yl group to the acetamide nitrogen.
  • Key Differences : Lacks the ethyl spacer between the pyridine and acetamide found in the target compound. This reduces conformational flexibility and may alter binding affinity in coordination complexes.
  • Synthesis : Prepared via alkylation of pyridine derivatives with 2-iodoacetamide precursors, yielding ionic liquids for catalytic applications .
(b) N-(2-(4-Hydroxyphenyl)ethyl)-2-iodo-acetamide (CAS 53527-07-4)
  • Structure : Contains a 4-hydroxyphenylethyl group instead of the pyridylethyl moiety.
  • Key Differences: The phenolic hydroxyl group enhances polarity and hydrogen-bonding capacity, contrasting with the basic pyridyl nitrogen. Molecular weight: 305.11 g/mol (C10H12INO2) .
(c) 2-Iodo-N-(pyren-1-yl)acetamide (CAS 76936-87-3)
  • Structure: Substituted with a pyrene aromatic system, increasing molecular weight (385.20 g/mol, C18H12INO) and lipophilicity.
  • Properties : Higher boiling point (587.1°C) and density (1.8 g/cm³) due to extended π-conjugation .
(d) 2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide (CAS 173485-12-6)
  • Structure : Incorporates a nitrobenzoxadiazole fluorophore, enabling fluorescence applications.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C9H12IN2O2·H2O ~334.03* Monohydrate form enhances aqueous solubility; pyridyl enables metal binding
N-(2-(4-Hydroxyphenyl)ethyl)-2-iodo-acetamide C10H12INO2 305.11 Polar hydroxyl group increases hydrophilicity
2-Iodo-N-(pyren-1-yl)acetamide C18H12INO 385.20 High lipophilicity due to pyrene; steam volatility (9.17×10⁻¹⁴ mmHg at 25°C)
2-Iodo-N-(prop-2-yn-1-yl)acetamide C5H6INO 223.01 Propargyl group enables click chemistry

*Calculated based on analogous structures.

Biologische Aktivität

Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-, monohydrate (CAS No. 73664-47-8) is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C9H13IN2O2
  • Molecular Weight : 308.12 g/mol
  • Structure : The compound features a pyridine ring and an iodine substituent, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of acetamide derivatives often stems from their structural characteristics, particularly the presence of halogens and heterocycles. These compounds have been investigated for their antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of acetamide derivatives. For instance, related compounds have shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal properties against species like Candida albicans and Aspergillus flavus .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)
2-oxo-N-(pyridin-2-ylmethyl)acetamideE. coli15
2-oxo-N-(pyridin-2-ylmethyl)acetamideS. aureus18
Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-C. albicans12
Acetamide, 2-iodo-N-(2-(2-pyridyl)ethyl)-A. flavus14

The biological activity of acetamide derivatives can be attributed to their ability to interact with specific molecular targets in microorganisms. Molecular docking studies suggest that these compounds may bind effectively to receptors involved in cell signaling pathways, influencing cellular responses .

Case Studies

  • Synthesis and Characterization : A study synthesized a related compound, 2-(2-acetamido-phenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide, which demonstrated notable biological activity through various assays including MTT assays for cytotoxicity and antimicrobial screening .
  • Copper(II) Complex Formation : The formation of copper(II) complexes with acetamide derivatives has been shown to enhance their antibacterial and antifungal activities. These complexes exhibited higher inhibition rates compared to their uncomplexed counterparts .

Q & A

Q. Table 1: Key Reaction Parameters

StepTemperature (°C)AtmospherePurification MethodYield (%)
Iodination0–5N₂Recrystallization60–70
Amide Coupling25–30N₂Column Chromatography75–85
Hydration4 (refrigeration)AirVacuum Filtration>90

Which analytical techniques are essential for confirming the structural integrity and purity of 2-iodo-N-(2-(2-pyridyl)ethyl)acetamide monohydrate?

Basic Research Question
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Verify pyridyl proton signals (δ 8.2–8.5 ppm) and ethylenic protons (δ 2.8–3.5 ppm).
    • ¹³C NMR: Confirm carbonyl (δ 170–175 ppm) and iodine-bound carbon (δ 40–45 ppm) .
  • High-Performance Liquid Chromatography (HPLC):
    • Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Purity >98% is required for biological assays .
  • Mass Spectrometry (MS):
    • ESI-MS in positive mode to confirm molecular ion [M+H]⁺ .

How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Advanced Research Question
Methodological Answer:
Discrepancies may arise from:

  • Metabolic Instability: Use liver microsomal assays to assess metabolic degradation .
  • Solubility Limitations: Adjust formulations using co-solvents (e.g., DMSO/PEG 400) or nanoencapsulation .
  • Off-Target Effects: Perform RNA-seq or proteomic profiling in vivo to identify unintended interactions .

Validation Strategy:

  • Replicate in vitro assays under physiologically relevant conditions (e.g., serum-containing media).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

What computational methods are suitable for predicting the binding affinity of this compound with target proteins?

Advanced Research Question
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., kinase domains). Focus on iodine’s halogen bonding with residues like Tyr or His .
  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns trajectories (AMBER or GROMACS) to assess conformational changes .
  • Free Energy Perturbation (FEP): Quantify ΔG binding using FEP+ (Schrödinger) for lead optimization .

Q. Table 2: Computational Workflow

StepSoftware/ToolKey ParametersOutput Metrics
DockingAutoDock VinaGrid size: 25 ųBinding energy (kcal/mol)
MD SimulationsGROMACSForce field: CHARMM36RMSD, RMSF
FEP CalculationsSchrödinger FEP+Lambda windows: 12ΔG Binding

How should researchers design experiments to evaluate the compound’s pharmacokinetic properties in preclinical models?

Advanced Research Question
Methodological Answer:

  • Absorption: Use Caco-2 cell monolayers to measure apparent permeability (Papp) .
  • Metabolism: Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS .
  • In Vivo PK: Administer intravenously/orally to rodents and collect plasma samples at intervals (0–24 hr). Analyze using LC-MS/MS .

Key Parameters:

  • Half-life (t½): Aim for >2 hr for sustained activity.
  • Bioavailability (F): Optimize formulations if F < 20% .

What strategies mitigate cytotoxicity discrepancies across cell lines?

Advanced Research Question
Methodological Answer:

  • Cell Line Validation: Ensure mycoplasma-free status and consistent passage numbers.
  • Assay Selection: Combine MTT (metabolic activity) with Annexin V/PI staining (apoptosis) .
  • Mechanistic Profiling: Perform transcriptomics to identify cell-specific pathways (e.g., p53 status in HeLa vs. HEK293) .

Contradiction Analysis:

  • If IC50 varies >10-fold, validate target expression via Western blot or qPCR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.